2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide
Overview
Description
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide, also known as Memantine, is a drug that is used to treat Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory.
Mechanism of Action
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate overactivity has been implicated in the development of Alzheimer's disease. By blocking the activity of glutamate, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide helps to reduce the damage caused by excessive glutamate activity.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of Alzheimer's disease. Additionally, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to improve neuronal function and reduce the loss of neurons that occurs in Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its therapeutic potential in Alzheimer's disease, making it a well-characterized drug. Additionally, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have a good safety profile, which is important for lab experiments. One limitation is that 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide may not be effective in all cases of Alzheimer's disease, making it important to carefully select study participants.
Future Directions
There are a number of future directions for research on 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide. One direction is to investigate its potential therapeutic effects in other neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, researchers may investigate the potential of 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide to improve cognitive function in healthy individuals. Finally, researchers may investigate the potential of 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide to prevent the development of Alzheimer's disease in individuals at risk for the disease.
Scientific Research Applications
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has been extensively studied for its therapeutic potential in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. Additionally, 2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide has also been studied for its potential therapeutic effects in other neurological disorders such as Parkinson's disease and multiple sclerosis.
properties
IUPAC Name |
2-(1-adamantyl)-N-(2-methyl-4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12-4-16(21(23)24)2-3-17(12)20-18(22)11-19-8-13-5-14(9-19)7-15(6-13)10-19/h2-4,13-15H,5-11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIYHUUNTHPMLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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